2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Description
2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O3S/c19-11-2-4-12(5-3-11)22-16(24)13-6-1-10(9-14(13)17(22)25)15(23)21-18-20-7-8-26-18/h1-9H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMFWGYYSPULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386143 | |
| Record name | 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-04-2 | |
| Record name | 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.
Introduction of the Thiazole Ring: This step might involve the reaction of the isoindole intermediate with thiazole derivatives under specific conditions.
Chlorination and Amide Formation: The final steps could include chlorination of the phenyl ring and formation of the amide bond through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole or the amide functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide: Lacks the thiazole ring.
2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindoline-5-carboxamide: Similar structure but different functional groups.
Uniqueness
The presence of both the thiazole ring and the chlorophenyl group in 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide might confer unique chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
